molecular formula C7H6N2O B1273075 1,2-Benzisoxazol-3-amine CAS No. 36216-80-5

1,2-Benzisoxazol-3-amine

Cat. No. B1273075
CAS RN: 36216-80-5
M. Wt: 134.14 g/mol
InChI Key: NLMVYUBGWZWUGB-UHFFFAOYSA-N
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Description

1,2-Benzisoxazol-3-amine is a heterocyclic compound that contains oxygen and nitrogen in its structure. It is known for its wide range of synthetic and pharmaceutical applications due to its biological activities. The compound has been the subject of numerous studies because of its therapeutic properties, which have prompted medicinal chemists to synthesize a variety of chemotherapeutic agents using this heterocycle as a core structure .

Synthesis Analysis

The synthesis of 1,2-Benzisoxazol-3-amine derivatives can be achieved through various methods. A practical method for the synthesis of chiral primary amines involves the use of 1,2-benzisoxazole as an electrophilic primary amine source in a copper-catalyzed hydroamination of alkenes and alkynes . Another approach for synthesizing 3-amino-1,2-benzisoxazoles is a one-pot cyclization of ortho-substituted benzonitriles, which likely involves a nucleophilic aromatic substitution followed by intramolecular ring closure . Additionally, microwave-promoted nucleophilic aromatic substitution has been demonstrated as an efficient synthesis method for 3-amino-substituted 1,2-benzisoxazoles . An improved synthesis using 1,3-dipolar cycloaddition of nitrile oxides and benzyne, mediated by TBAF, has also been reported .

Molecular Structure Analysis

The molecular structure of 1,2-Benzisoxazol-3-amine consists of a benzene ring fused with an isoxazole ring, which is a five-membered ring containing both oxygen and nitrogen atoms. The presence of these heteroatoms in the ring structure is responsible for the unique chemical properties of the compound. The molecular structure has been characterized by various spectroscopic methods and mass spectrometry .

Chemical Reactions Analysis

1,2-Benzisoxazol-3-amine derivatives can undergo a variety of chemical reactions. For instance, 3-substituted 1,2-benzisoxazole derivatives have been synthesized from 3-(bromomethyl)-1,2-benzisoxazole by reaction with sodium bisulfite followed by chlorination and amination . The compound's reactivity has also been utilized in the synthesis of benzo[4,5]imidazo[1,2-a]quinoxalines through an I2-mediated direct sp3 C–H amination reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-Benzisoxazol-3-amine derivatives are influenced by their molecular structure. The introduction of different substituents on the benzisoxazole ring can significantly alter the compound's activity and neurotoxicity, as observed in studies of anticonvulsant activities . The compound's solubility, melting point, and other physical properties are determined by the nature of the substituents and the overall molecular conformation.

Relevant Case Studies

Several case studies highlight the importance of 1,2-Benzisoxazol-3-amine derivatives in medicinal chemistry. For example, the synthesis of the antiretroviral drug maraviroc utilized 1,2-benzisoxazole as an amino group delivery agent . Additionally, some 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives have shown marked anticonvulsant activity in mice, with compound 1a being identified as the most promising based on the ratio of neurotoxic dose to effective dose . The antimicrobial and antiplasmodial activities of new 3-substituted-2,1-benzisoxazoles have also been investigated, with certain derivatives showing promising activity against Plasmodium falciparum and various bacterial and fungal strains .

Scientific Research Applications

  • Pharmacology

    • Benzisoxazole analogues are a privileged scaffold in biological chemistry .
    • They exhibit promising anti-glycation, anticancer, antibacterial, anti-inflammatory, and other activities .
    • The distinct benzisoxazole molecules are used as initial building blocks in a variety of core structures to support trials in therapeutic applications .
    • The structure–activity relationships (SAR) revealed that the occurrence of electron-withdrawing functionalities such as bromo and chloro exhibited admirable antimicrobial activities .
  • Synthetic Chemistry

    • The major synthetic approaches aim at increasing either the electrophilicity or nucleophilicity of ortho substituents or other substrates .
    • Ortho-substituted aryl azides, anilines, nitroso- and nitrobenzenes were used as starting compounds .
    • The use of 2,1-benzisoxazoles as starting materials for the synthesis of heterocyclic compounds such as acridines, quinolines, and quinazolines .
  • Anti-tubercular Agents

    • Some benzisoxazole-embedded derivatives exhibited excellent anti-tubercular activities .
  • Anti-proliferative Agents

    • 1,2,3-triazoles derived from benzisoxazole analogues were tested for their anti-proliferative action on human acute myeloid leukaemia (AML) cells .
    • The molecule AQ was established to be the most competent anti-proliferative agent against MV4-11 cells .
  • Proteomics Research

    • 1,2-Benzisoxazol-3-amine is used as a biochemical for proteomics research .
  • Synthesis of 1,2,3-triazoles

    • To improve the inhibitory activity of 1,2-benzisothiazol-3-one-derived 1,2,3-triazoles and find more potent inhibitors, compounds were synthesized .
  • Anticonvulsant Actions

    • 1,2-benzisoxazole-embedded drug molecules such as risperidone and zonisamide are exhibited as anticonvulsant actions .
  • Drug Discovery

    • Benzisoxazole and their derivatives signify among the beneficial scaffold in medicinal chemistry .
    • There have been enormous number of reports witnessed on benzisoxazole-embedded compounds .
    • The exceptional properties of benzisoxazole molecule also reveal an outstanding efficacy as anticancer, antimicrobial, anti-glycation, anti-inflammatory, antipsychotic agents and anti-tubercular .
  • Fabrication of Functional Materials

    • These scaffolds and their analogues are extended for the utilization towards fabrication of a spectrum of functional materials in synthetic chemistry .
  • Inhibitory Activity Improvement

    • To further improve the inhibitory activity of 1,2-benzisothiazol-3-one-derived 1,2,3-triazoles and find more potent inhibitors, the below compounds were synthesized .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzisoxazole analogues are a privileged scaffold in biological chemistry and affirmed in the increased number of investigations on benzisoxazole-embedded pharmacological molecules . The increasing series of developments leading benzisoxazole-containing highly active molecules supports the hope that these scaffolds will become more promising drug candidates .

properties

IUPAC Name

1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMVYUBGWZWUGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381536
Record name 1,2-Benzisoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzisoxazol-3-amine

CAS RN

36216-80-5
Record name 1,2-Benzisoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-benzoxazol-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Commercially available N-hydroxy-acetamide (XVI) is reacted with a suitable substituted fluorobenzonitrile (III), in the presence of an organic base such as t-BuOK, t-BuONa or n-BuOK, in an organic solvent such as DMF, DMSO or NMP, at a temperature in the range of about 80° C. to about 120° C., to yield the corresponding amino-benzoisoxazole (XVII). Amino-bezoisoxazole (XVII) is reacted with glyoxylic acid (V), in the presence of a reducing reagent such as NaBH4, NaBH3CN or NaBH(OAc)3, in an organic solvent such as MeOH, EtOH or IPA with catalytic amount of acid such as acetic acid, trifluoroacetic acid or formic acid, at a temperature in the range of 25° C. to about 60° C., to yield the corresponding acid (XVIII).
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Synthesis routes and methods II

Procedure details

To a solution of acetohydroxamic acid (10.0 g, 133 mmol) in N,N-dimethylformamide (150 ml) was added potassium tert-butoxide (14.9 g, 133 mmol), and the mixture was stirred at room temperature for 30 minutes. 2-Fluorobenzonitrile (18.0 g, 133 mmol) was added thereto, followed by stirring at room temperature for 5 hours. The reaction mixture was poured to water and extracted with ethyl acetate. The extract was washed with water and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was recrystallized from hexane to give 4.80 g (27.0%) of the desired product as a solid.
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27%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
N Abouchakra - 2020 - digitalcommons.montclair.edu
With increasing age, individuals begin to experience cognitive decline, especially memory deficits. Given the lack of effective treatments for memory loss, a new promising approach …
Number of citations: 2 digitalcommons.montclair.edu
K Dahl, TL Collier, R Cheng, X Zhang… - Journal of Labelled …, 2018 - Wiley Online Library
Carbon‐11‐labeled carbon dioxide is the most common feedstock for the synthesis of positron emission tomography radiotracers and can be directly used for 11 C‐carbonylation. …
M De Candia, G Lopopolo… - Expert opinion on …, 2009 - Taylor & Francis
Importance of the field. New oral anticoagulants with favorable safety profiles and fixed doses are required for the management of thromboembolism and stroke prevention in patients …
Number of citations: 47 www.tandfonline.com
G Schäfer, S Reber, M Ahmetovic, T Fleischer… - …, 2023 - thieme-connect.com
A facile reductive amination procedure for electron-poor heterocyclic amines with aromatic and aliphatic aldehydes has been developed. The key to success was the use of …
Number of citations: 2 www.thieme-connect.com
B Bi, K Wang, H Zhang, Y Wang, H Fei… - Land Degradation & …, 2021 - Wiley Online Library
Specific metabolites and secondary metabolites produced by plants and soil microbes play key roles in regulating organismal behaviour. At present, the variations in soil microbial …
Number of citations: 25 onlinelibrary.wiley.com

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